molecular formula C10H6BrF2NO B3159855 6-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one CAS No. 864867-08-3

6-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one

Cat. No.: B3159855
CAS No.: 864867-08-3
M. Wt: 274.06 g/mol
InChI Key: RXBORQUSTOZLMF-UHFFFAOYSA-N
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Description

6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of a bromine atom at the 6th position and a difluoromethyl group at the 2nd position of the isoquinolinone ring. Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the isoquinolinone ring.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts (e.g., palladium acetate) and ligands (e.g., triphenylphosphine) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., tetrahydrofuran).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-2-(difluoromethyl)isoquinolin-1(2H)-one, while coupling reactions can produce various biaryl derivatives.

Scientific Research Applications

6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents targeting various diseases such as cancer, inflammation, and neurological disorders.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

    Agricultural Chemistry: The compound can be used as a precursor for the synthesis of agrochemicals with potential herbicidal or pesticidal activity.

Mechanism of Action

The mechanism of action of 6-bromo-2-(difluoromethyl)isoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to its target, while the bromine atom can facilitate interactions with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methylisoquinolin-1(2H)-one: Similar structure but with a methyl group instead of a difluoromethyl group.

    6-Chloro-2-(difluoromethyl)isoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of a bromine atom.

    6-Bromo-2-(trifluoromethyl)isoquinolin-1(2H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

6-Bromo-2-(difluoromethyl)isoquinolin-1(2H)-one is unique due to the presence of both a bromine atom and a difluoromethyl group, which can impart distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate specific interactions with biological targets.

Properties

IUPAC Name

6-bromo-2-(difluoromethyl)isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO/c11-7-1-2-8-6(5-7)3-4-14(9(8)15)10(12)13/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBORQUSTOZLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN(C2=O)C(F)F)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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